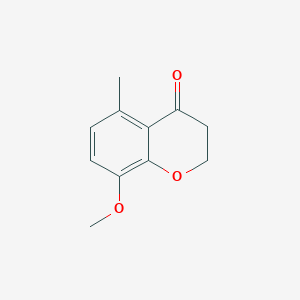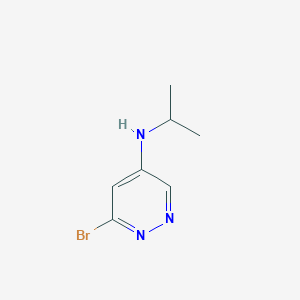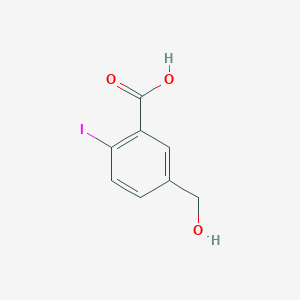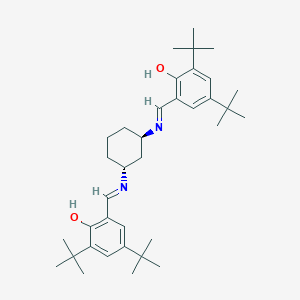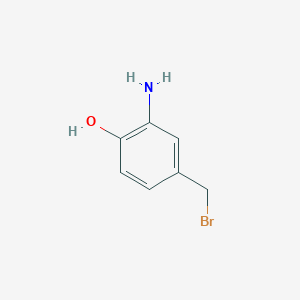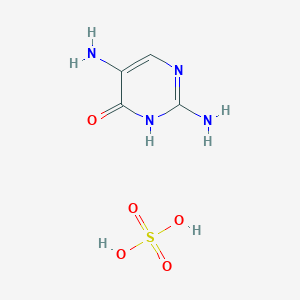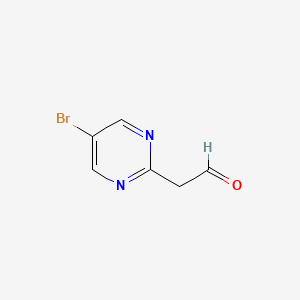
2-(5-Bromopyrimidin-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyrimidin-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-Bromopyrimidin-2-yl)acetaldehyde typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 5-bromopyrimidine with acetaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The product is then purified using techniques such as crystallization or chromatography to meet the required standards for pharmaceutical or research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyrimidin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: 2-(5-Bromopyrimidin-2-yl)acetic acid.
Reduction: 2-(5-Bromopyrimidin-2-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyrimidin-2-yl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromopyrimidin-2-yl)acetaldehyde can be compared with other similar compounds, such as:
2-(5-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(5-Bromopyrimidin-2-yl)acetonitrile: Contains a nitrile group instead of an aldehyde group.
5-Bromopyrimidine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C6H5BrN2O |
|---|---|
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
2-(5-bromopyrimidin-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-8-6(1-2-10)9-4-5/h2-4H,1H2 |
InChI-Schlüssel |
VJBZRHDPZOWFIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


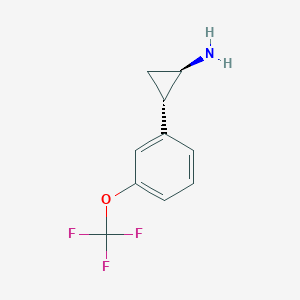
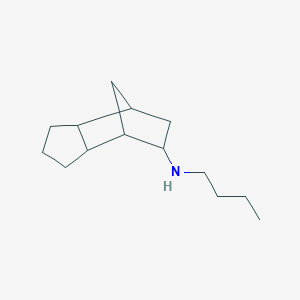
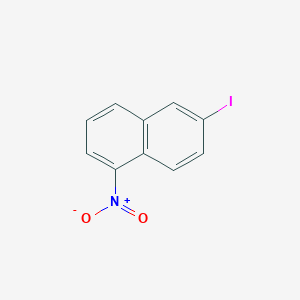
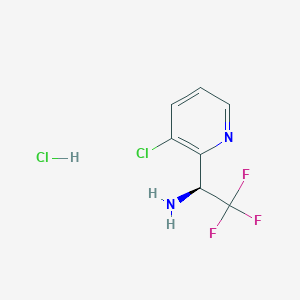
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
